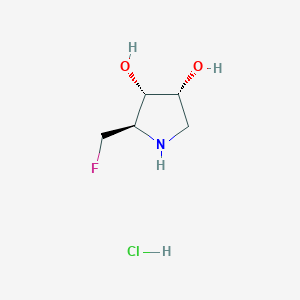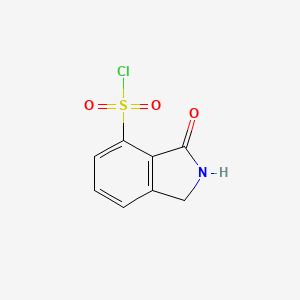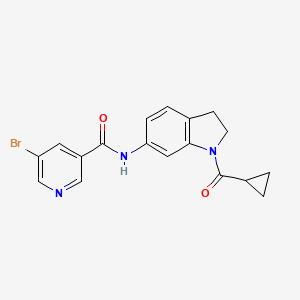![molecular formula C18H20ClN3O2S B2662187 (Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217209-31-8](/img/structure/B2662187.png)
(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It has a carboxamide moiety, which is known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . The compound also contains a pyridine ring, a common structure in many biologically active molecules .
Molecular Structure Analysis
The compound contains a pyridine ring, a heterocyclic compound that contains two nitrogen atoms . The carboxamide group in the compound can form hydrogen bonds with various enzymes and proteins .Scientific Research Applications
Synthesis and Derivative Formation
Compounds within the thienopyridine family, including structures similar to the specified compound, are often synthesized for the purpose of creating novel molecules with potential biological or pharmaceutical activities. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems explores the chemical reactivity of thienopyridine derivatives for generating complex heterocyclic systems with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological Activities
Research into the biological activities of thienopyridine derivatives reveals their potential as anti-inflammatory, antimicrobial, and anticancer agents. For example, the study of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate highlighted its synthesis as part of a program targeting novel molecules with potential anti-inflammatory activities (Moloney, 2001). Another study focused on the antimicrobial activity of novel derivatives, suggesting the importance of structural modifications in enhancing biological efficacy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Advanced Material Science Applications
Thienopyridine derivatives are also investigated for their potential applications in material science, such as the synthesis of new polymers with specific properties. The creation of aromatic polyamides and polyimides based on thienopyridine-related compounds exemplifies the exploration of these chemicals in developing new materials with desirable thermal and mechanical properties (Yang & Lin, 1995).
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities, given the presence of the carboxamide group and the pyridine ring, both of which are common in many biologically active compounds . Further studies could also explore its synthesis and chemical properties in more detail.
properties
IUPAC Name |
6-methyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S.ClH/c1-21-10-9-13-14(11-21)24-18(16(13)17(19)23)20-15(22)8-7-12-5-3-2-4-6-12;/h2-8H,9-11H2,1H3,(H2,19,23)(H,20,22);1H/b8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCVKXZUISDARD-CFYXSCKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)
![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)



![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)


![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662125.png)